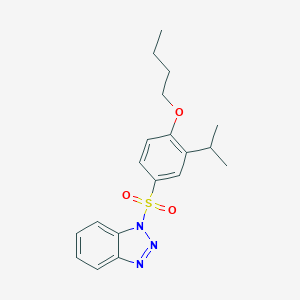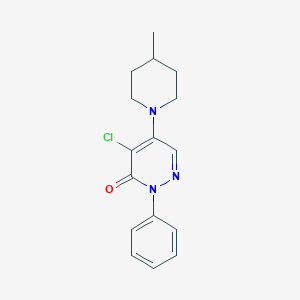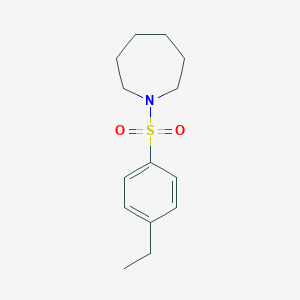
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMX has been used as a disinfectant and as an antibacterial agent. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and biochemical and physiological effects of DCMX.
作用机制
The mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide is not well understood. It is believed to act by disrupting the cell membrane of bacteria, leading to cell death. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has also been shown to have an effect on the immune system, specifically on the production of cytokines.
实验室实验的优点和局限性
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has several advantages as a reagent in scientific research. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of research is the development of new synthesis methods that are more efficient and have higher yields. Another area of research is the investigation of the mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. Understanding how 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide works at the molecular level could lead to the development of new antibacterial agents. Finally, there is a need for more research on the biochemical and physiological effects of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. This could help to identify potential therapeutic uses for 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide in the treatment of certain diseases.
合成方法
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzene sulfonamide with diethylamine to form 2,4-dichloro-N,N-diethylbenzenesulfonamide. The second step involves the reaction of the intermediate compound with methyl iodide to form 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
科学研究应用
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been widely used as a disinfectant in the food industry, water treatment plants, and hospitals. It has also been used as an antibacterial agent in personal care products such as soaps and shampoos. In scientific research, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been used as a reagent for the determination of trace amounts of copper in water and as a substrate for the synthesis of novel sulfonamide compounds.
属性
产品名称 |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO2S |
分子量 |
296.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)10-7-6-9(12)8(3)11(10)13/h6-7H,4-5H2,1-3H3 |
InChI 键 |
CBHAWTAAFRCDTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)